molecular formula C22H22FN3O3S B2765523 4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-95-1

4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2765523
CAS No.: 1021227-95-1
M. Wt: 427.49
InChI Key: PXKYSLIYRQMVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a fluorine atom, a thiazole ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced by reacting the thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Amino Group: The amino group can be introduced by reacting the intermediate with 2-methoxyphenethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-(3-aminopropyl)thiazol-2-yl)benzamide
  • 4-fluoro-N-(4-(3-(2-methoxyphenyl)propyl)thiazol-2-yl)benzamide

Uniqueness

4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the 2-methoxyphenethyl group, which may impart distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-29-19-5-3-2-4-15(19)12-13-24-20(27)11-10-18-14-30-22(25-18)26-21(28)16-6-8-17(23)9-7-16/h2-9,14H,10-13H2,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKYSLIYRQMVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.